molecular formula C21H14N2S B407317 4,6-diphenyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile

4,6-diphenyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile

Cat. No.: B407317
M. Wt: 326.4g/mol
InChI Key: VMXYJQOMYWOXTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-diphenyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile is a compound of significant interest due to its unique structure and potential applications in various fields. This compound belongs to the class of nicotinonitriles, which are known for their diverse biological activities and potential use in medicinal chemistry.

Properties

Molecular Formula

C21H14N2S

Molecular Weight

326.4g/mol

IUPAC Name

4,6-diphenyl-2-prop-2-ynylsulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C21H14N2S/c1-2-13-24-21-19(15-22)18(16-9-5-3-6-10-16)14-20(23-21)17-11-7-4-8-12-17/h1,3-12,14H,13H2

InChI Key

VMXYJQOMYWOXTO-UHFFFAOYSA-N

SMILES

C#CCSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N

Canonical SMILES

C#CCSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 4,6-diphenyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction between a suitable aldehyde and a nitrile compound under basic conditions.

    Introduction of the Diphenyl Groups: The diphenyl groups are introduced via a Friedel-Crafts acylation reaction using benzene and an appropriate acyl chloride.

    Attachment of the Prop-2-ynylthio Group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4,6-diphenyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-ynylthio group can be replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,6-diphenyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various pathogens.

    Medicine: The compound is being investigated for its cytotoxic properties, particularly against cancer cell lines, making it a potential candidate for anticancer drug development.

    Industry: It is used in the development of fluorescent sensors for monitoring photopolymerization processes and as a photoinitiator in the polymer industry.

Mechanism of Action

The mechanism of action of 4,6-diphenyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects are believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival, such as kinases and proteases. The compound may also induce oxidative stress and apoptosis in cancer cells, contributing to its anticancer activity.

Comparison with Similar Compounds

4,6-diphenyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile can be compared with other similar compounds, such as:

    2-Amino-4,6-diphenylnicotinonitrile: This compound also exhibits cytotoxic and antimicrobial activities, but its structure lacks the prop-2-ynylthio group, which may influence its reactivity and biological properties.

    4,6-Diphenyl-2-(methylthio)nicotinonitrile: Similar to the target compound, but with a methylthio group instead of a prop-2-ynylthio group, which may affect its chemical and biological behavior.

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